4-fluoro-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. . The structure of this compound includes a thiazole ring fused with an imidazole ring, a phenyl group, and a benzamide moiety, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 4-fluoro-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting aminonitrile with salts and esters of dithioacids, carbon oxysulfide, carbon disulfide, or isothiocyanates.
Formation of the imidazole ring: The thiazole intermediate is then reacted with appropriate reagents to form the imidazole ring.
Introduction of the phenyl group: The phenyl group is introduced through electrophilic aromatic substitution reactions.
Formation of the benzamide moiety: Finally, the benzamide group is introduced through amidation reactions using appropriate amines and carboxylic acids.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-fluoro-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-fluoro-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-fluoro-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, cell cycle arrest, and ultimately cell death . The compound may also inhibit certain enzymes and receptors, leading to the modulation of biochemical pathways and physiological responses .
Comparison with Similar Compounds
4-fluoro-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide can be compared with other similar compounds, such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Properties
CAS No. |
889768-24-5 |
---|---|
Molecular Formula |
C18H12FN3OS |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
4-fluoro-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide |
InChI |
InChI=1S/C18H12FN3OS/c19-14-8-6-13(7-9-14)17(23)21-16-15(12-4-2-1-3-5-12)20-18-22(16)10-11-24-18/h1-11H,(H,21,23) |
InChI Key |
VEAGTHPEHGAVGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)NC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.